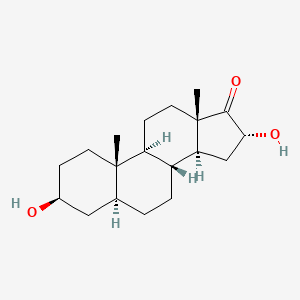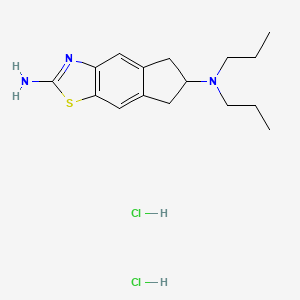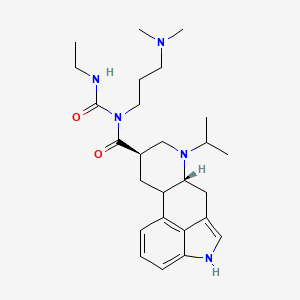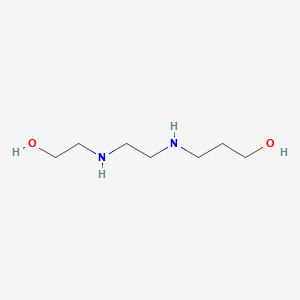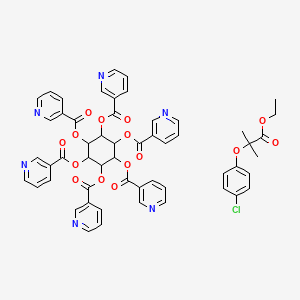
myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: is a complex compound that combines the properties of myo-inositol and ethyl 2-(4-chlorophenoxy)-2-methylpropanoate. myo-Inositol is a carbohydrate that plays a crucial role in cell membrane formation and signaling, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is known for its applications in pharmaceuticals and agrochemicals .
准备方法
The synthesis of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves multiple steps. The process typically starts with the preparation of myo-inositol and ethyl 2-(4-chlorophenoxy)-2-methylpropanoate separately. myo-Inositol is often derived from glucose through a series of enzymatic reactions, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is synthesized via esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
化学反应分析
myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: It plays a role in cell signaling and membrane formation, making it valuable in studies of cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of metabolic disorders.
作用机制
The mechanism of action of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. myo-Inositol acts as a signaling molecule, influencing various cellular processes, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate may interact with enzymes and receptors to exert its effects .
相似化合物的比较
Similar compounds to myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate include:
Inositol hexanicotinate: A form of inositol combined with niacin, used for its lipid-lowering effects.
Clofibrate: An ethyl ester of clofibric acid, used as a lipid-lowering agent.
Inositol hexaphosphate: A naturally occurring compound with antioxidant properties.
The uniqueness of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate lies in its combined properties, offering potential benefits in multiple fields of research and industry .
属性
CAS 编号 |
76705-38-9 |
|---|---|
分子式 |
C54H45ClN6O15 |
分子量 |
1053.4 g/mol |
IUPAC 名称 |
ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C42H30N6O12.C12H15ClO3/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h1-24,31-36H;5-8H,4H2,1-3H3 |
InChI 键 |
MPQJZKPKJDGJNW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


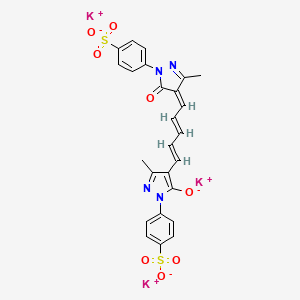
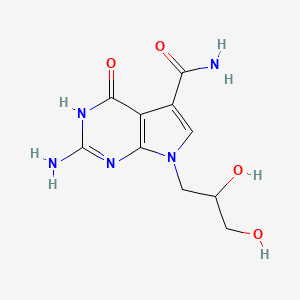
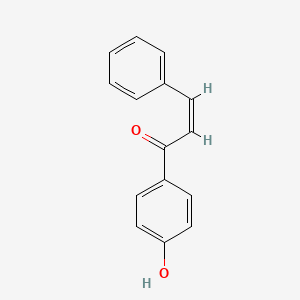
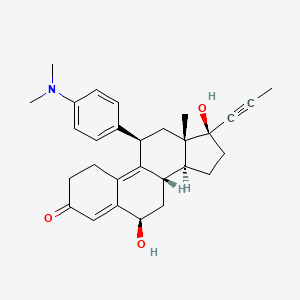
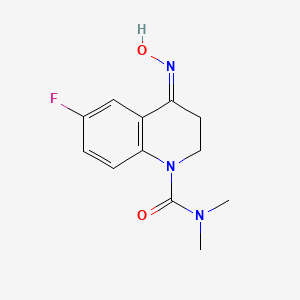
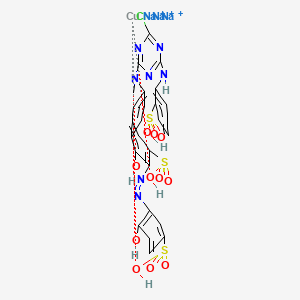
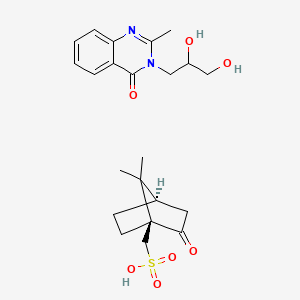
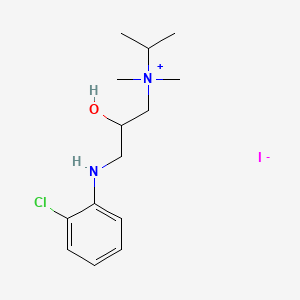
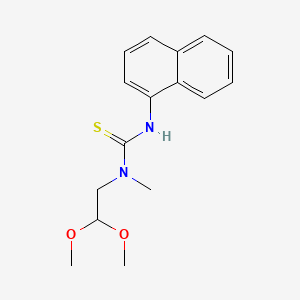
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,23S,26S,29S,32S,35S,38S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(1R,6R,6aS,9aS,12S,15S,15aS,18S,18aS,21S,21aS,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60R,65R,68S,71S,74S,77S,83S,86S,89S,92S,95S,98S)-65-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-15,15a,33,54,71,95-hexakis(4-aminobutyl)-18a,36,68-tris(2-amino-2-oxoethyl)-48,89-dibenzyl-12-(3-carbamimidamidopropyl)-98-[(1R)-1-hydroxyethyl]-39-(hydroxymethyl)-57,92-bis[(4-hydroxyphenyl)methyl]-9a-methyl-21a,74,86-tris(2-methylpropyl)-30,45,51-tris(2-methylsulfanylethyl)-1a,7a,8,10a,11,13a,14,16a,17,19a,20,22a,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,84,87,90,93,96,99-pentatriacontaoxo-18,27,42,77-tetra(propan-2-yl)-3,4,62,63-tetrathia-a,2a,7,8a,10,11a,13,14a,16,17a,19,20a,23a,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,85,88,91,94,97-pentatriacontazapentacyclo[58.40.23.021,25.079,83.0102,106]tricosahectane-6-carbonyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-17,35-bis(4-aminobutyl)-29,32-bis(hydroxymethyl)-14-[(4-hydroxyphenyl)methyl]-23,26-bis(2-methylpropyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-11,20-di(propan-2-yl)-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-16-(2-amino-2-oxoethyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B15190836.png)
